molecular formula C8H5BrF4O B8180115 2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol

2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol

Cat. No.: B8180115
M. Wt: 273.02 g/mol
InChI Key: INEIKQLDMUAZTA-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H5BrF4O. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a phenyl ring, along with a methanol group. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out under specific conditions using reagents such as trifluoromethyl iodide and a radical initiator.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation followed by Clemmensen reduction . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The bromine and fluorine atoms can be reduced under specific conditions.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield [2-Bromo-5-fluoro-3-(trifluoromethyl)phenyl]formaldehyde or [2-Bromo-5-fluoro-3-(trifluoromethyl)phenyl]carboxylic acid.

Scientific Research Applications

2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of bromine, fluorine, and trifluoromethyl groups in 2-Bromo-5-fluoro-3-(trifluoromethyl)benzyl alcohol imparts distinct chemical properties, such as increased reactivity and stability. These features make it particularly useful in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

[2-bromo-5-fluoro-3-(trifluoromethyl)phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF4O/c9-7-4(3-14)1-5(10)2-6(7)8(11,12)13/h1-2,14H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEIKQLDMUAZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)Br)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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